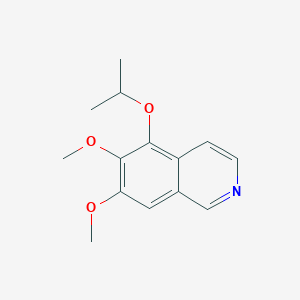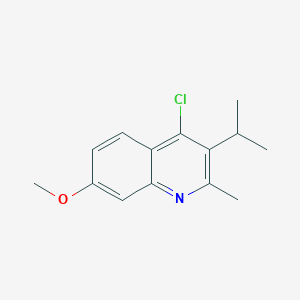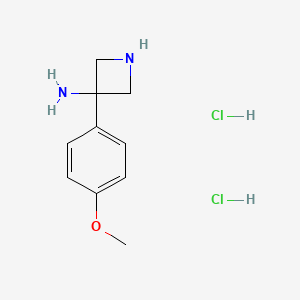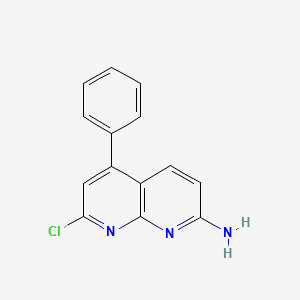
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position of the naphthyridine core contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine can be achieved through various methods, including multicomponent reactions and metal-catalyzed synthesis. One common approach involves the Friedländer synthesis, which utilizes a combination of aromatic aldehydes, 2-aminopyridine, and malononitrile under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
科学的研究の応用
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
作用機序
The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
類似化合物との比較
- 5-Methyl-7-phenyl-1,8-naphthyridin-2-amine
- 2-Phenyl-2,7-naphthyridinone
Comparison: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The phenyl group at the 5th position also contributes to its unique properties, making it a valuable compound in various research applications.
特性
CAS番号 |
17982-25-1 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(16)18-14(10)17-12/h1-8H,(H2,16,17,18) |
InChIキー |
NBIUEENUCDCIAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


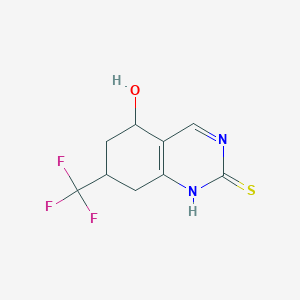



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

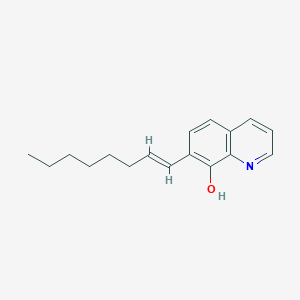
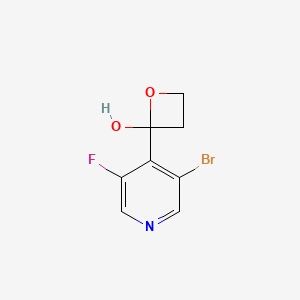
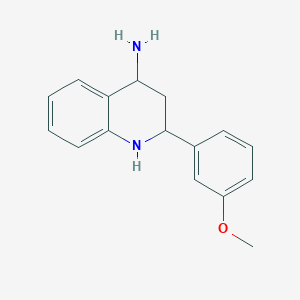
![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)
